Fast orbital localization scheme in molecular fragments resolution

Physical Chemistry Chemical Physics Pub Date: 2011-11-25 DOI: 10.1039/C1CP21530B

Abstract

The method for localizing orbitals on a set of predefined molecular fragments is introduced. Regional localized molecular orbitals (RLMO) are obtained through block diagonalization of the one-electron density matrix and further refinement of the resulting eigenvectors. The algorithm is fast and reliable, as is illustrated by a few examples. Potential applications range from conceptual insight into a chemical bonding to reduced scaling computational techniques. RLMOs are particularly well suited for fragmentation computational methods and for exploiting the locality of electronic correlation in post-HF methods.

Graphical abstract: Fast orbital localization scheme in molecular fragments resolution
Fast orbital localization scheme in molecular fragments resolution
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